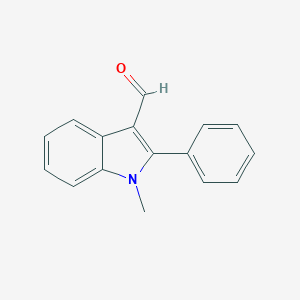

1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

Description

The exact mass of the compound 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-phenylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-17-15-10-6-5-9-13(15)14(11-18)16(17)12-7-3-2-4-8-12/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOWMBICANYBLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061947 | |

| Record name | 1H-Indole-3-carboxaldehyde, 1-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804587 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1757-72-8 | |

| Record name | 1-Methyl-2-phenyl-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1757-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-carboxaldehyde, 1-methyl-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001757728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-carboxaldehyde, 1-methyl-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole-3-carboxaldehyde, 1-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-phenyl-1H-indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde (CAS: 1757-72-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, synthesis methodologies, and established biological activities, with a focus on its role as an antimitotic agent. Experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and development.

Chemical and Physical Properties

1-Methyl-2-phenyl-1H-indole-3-carbaldehyde is a white to light yellow solid.[1] Its chemical structure features a central indole core with a methyl group at the 1-position, a phenyl group at the 2-position, and a carbaldehyde (formyl) group at the 3-position. This substitution pattern imparts specific chemical reactivity and biological functionality to the molecule. It is sparingly soluble in water but shows moderate solubility in organic solvents.[2]

Table 1: Physicochemical Properties of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

| Property | Value | Source |

| CAS Number | 1757-72-8 | [1][2] |

| Molecular Formula | C₁₆H₁₃NO | [1][2] |

| Molecular Weight | 235.28 g/mol | [1][2] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 128 °C | [1] |

| Boiling Point (Predicted) | 447.4 ± 33.0 °C | [1] |

| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [1] |

| Water Solubility | 19.5 µg/mL at pH 7.4 | [3] |

| Storage Temperature | 2-8°C, under nitrogen | [1] |

Synthesis and Experimental Protocols

The primary route for the synthesis of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde is the Vilsmeier-Haack formylation of its precursor, 1-methyl-2-phenyl-1H-indole.

Synthesis of the Precursor: 1-Methyl-2-phenyl-1H-indole

A facile one-pot synthesis method involves the palladium-catalyzed heteroannulation of N-methyl-2-haloaniline with phenylacetylene.

Experimental Protocol: One-Pot Synthesis of 1-Methyl-2-phenyl-1H-indole

-

Materials:

-

N-Methyl-2-bromoaniline (or N-methyl-2-iodoaniline)

-

Phenylacetylene

-

Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

-

-

Procedure:

-

To a reaction vessel, add N-methyl-2-bromoaniline (0.75 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.055 mmol), triethylamine (2 mmol), and phenylacetylene (1.5 mmol) in DMF (5 mL).

-

Stir the mixture at room temperature for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield 1-methyl-2-phenylindole.

-

Formylation of 1-Methyl-2-phenyl-1H-indole

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic compounds like indoles. The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol: Vilsmeier-Haack Formylation

-

Materials:

-

1-Methyl-2-phenyl-1H-indole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice-salt bath

-

Aqueous sodium hydroxide solution

-

Ethanol for recrystallization

-

-

Procedure:

-

In a flask cooled in an ice-salt bath, slowly add phosphorus oxychloride (1 equivalent) to N,N-dimethylformamide with stirring to form the Vilsmeier reagent.

-

Prepare a solution of 1-methyl-2-phenyl-1H-indole (1 equivalent) in DMF.

-

Slowly add the indole solution to the pre-formed Vilsmeier reagent, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature, then gently warm to complete the reaction. The progress can be monitored by TLC.

-

Carefully quench the reaction by pouring the mixture into ice water.

-

Neutralize the solution by the dropwise addition of an aqueous sodium hydroxide solution until the product precipitates.

-

Collect the precipitate by filtration, wash thoroughly with water, and air-dry.

-

Recrystallize the crude product from ethanol to obtain pure 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde.

-

Biological Activity and Applications

1-Methyl-2-phenyl-1H-indole-3-carbaldehyde has been identified as a compound with potential therapeutic applications, notably in the field of oncology. It is also suggested to have anti-inflammatory and antioxidant properties.

Antimitotic Activity

Derivatives of 2-phenylindole-3-carbaldehyde have been shown to be potent inhibitors of tubulin polymerization. This inhibition disrupts the formation of microtubules, which are essential components of the mitotic spindle. The failure of proper spindle formation leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells. This mechanism of action is similar to that of other well-known microtubule-targeting anticancer agents.

References

An In-Depth Technical Guide to 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and physicochemical properties of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

1-Methyl-2-phenyl-1H-indole-3-carbaldehyde possesses a core indole scaffold, which is a common motif in numerous biologically active compounds. The structure is characterized by a methyl group at the 1-position (N1) of the indole ring, a phenyl group at the 2-position (C2), and a carbaldehyde (formyl) group at the 3-position (C3).

Molecular Structure:

Caption: Chemical structure of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 1757-72-8 | [1][2] |

| Molecular Formula | C₁₆H₁₃NO | [2][3] |

| Molecular Weight | 235.28 g/mol | [2][3] |

| Melting Point | 128 °C | [3] |

| Appearance | White to light yellow solid | [3] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. |

Synthesis

The primary method for the synthesis of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde is the Vilsmeier-Haack reaction . This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Vilsmeier-Haack Reaction: General Principles

The Vilsmeier-Haack reaction involves the formylation of a reactive aromatic substrate using a Vilsmeier reagent, which is typically formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt then attacks the electron-rich indole ring, leading to the formation of an aldehyde after hydrolysis. For N-substituted indoles, formylation preferentially occurs at the C3 position.

Logical Workflow for the Synthesis

Caption: Logical workflow for the synthesis of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde via the Vilsmeier-Haack reaction.

Experimental Protocol (General Procedure)

Materials:

-

1-Methyl-2-phenylindole (starting material)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Water

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous DMF under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride dropwise to the stirred DMF. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Formylation Reaction: Dissolve 1-methyl-2-phenylindole in anhydrous DCM in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).

-

Work-up and Isolation: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and water. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product may precipitate at this stage. Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The following table summarizes the reported ¹³C NMR spectral data.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in the provided search results |

Note: While a direct source for the ¹³C NMR spectrum was found, the peak assignments are not provided in the search results.

¹H NMR: Experimental ¹H NMR data for 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde is not available in the provided search results. However, based on the structure and data for similar compounds, the following proton signals would be expected:

-

A singlet for the aldehydic proton (CHO) typically in the range of δ 9.5-10.5 ppm.

-

A singlet for the N-methyl (N-CH₃) protons around δ 3.5-4.0 ppm.

-

Multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the phenyl group and the indole ring system.

Infrared (IR) Spectroscopy

Experimental IR data for this specific compound is not available in the search results. Characteristic absorption bands would be expected for the following functional groups:

-

C=O stretch (aldehyde): A strong absorption band around 1650-1700 cm⁻¹.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Experimental mass spectrometry data is not available in the provided search results. The expected molecular ion peak [M]⁺ would be at an m/z value corresponding to its molecular weight (235.28).

Potential Applications and Biological Activity

Indole-3-carbaldehyde derivatives are recognized as important intermediates in the synthesis of various biologically active compounds and natural products. While specific biological studies on 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde are not detailed in the provided search results, the indole scaffold is a well-known pharmacophore. Derivatives of indole-3-carbaldehyde have been reported to exhibit a wide range of biological activities, including:

-

Anticancer

-

Antimicrobial

-

Anti-inflammatory

-

Antioxidant

The presence of the phenyl group at the C2 position and the methyl group at the N1 position can significantly influence the steric and electronic properties of the molecule, potentially modulating its biological activity. Further research is required to elucidate the specific pharmacological profile of this compound.

Conclusion

References

An In-depth Technical Guide to 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-phenyl-1H-indole-3-carbaldehyde, a derivative of the indole-3-carbaldehyde scaffold, stands as a compound of significant interest within the realms of organic synthesis and medicinal chemistry. The indole core is a privileged structure in numerous biologically active compounds, and its substitution at the N1, C2, and C3 positions offers a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde, encompassing its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities, including anticancer, anti-inflammatory, and antioxidant effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed methodologies and insights into the therapeutic potential of this indole derivative.

Chemical and Physical Properties

1-Methyl-2-phenyl-1H-indole-3-carbaldehyde is a solid at room temperature with the molecular formula C₁₆H₁₃NO and a molecular weight of 235.28 g/mol .[1] Key physical and chemical data are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | 1-methyl-2-phenyl-1H-indole-3-carbaldehyde | [1] |

| CAS Number | 1757-72-8 | [2] |

| Molecular Formula | C₁₆H₁₃NO | [1] |

| Molecular Weight | 235.28 g/mol | |

| Melting Point | 85.1-86.3 °C | [2] |

| Boiling Point | 447.4±33.0 °C at 760 mmHg | [2] |

| Density | 1.1±0.1 g/cm³ | [2] |

| Appearance | White to light yellow solid | - |

Synthesis

The primary method for the synthesis of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde is the Vilsmeier-Haack reaction.[3][4][5] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as the indole nucleus. The starting material for this synthesis is 1-methyl-2-phenyl-1H-indole.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methyl-2-phenyl-1H-indole

This protocol is based on established general procedures for the Vilsmeier-Haack formylation of indoles.[3][6]

Materials:

-

1-Methyl-2-phenyl-1H-indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).

-

Formylation Reaction: Dissolve 1-methyl-2-phenyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and water. Basify the aqueous solution to a pH of 8-9 by the slow addition of a sodium hydroxide solution. This will hydrolyze the intermediate iminium salt to the aldehyde and precipitate the product.

-

Extraction: Extract the aqueous mixture with dichloromethane or another suitable organic solvent (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde as a solid.

Synthesis Workflow

Figure 1: Vilsmeier-Haack Synthesis Workflow

Potential Biological Activities and Mechanisms of Action

While specific biological data for 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde is limited in publicly available literature, the broader class of indole-3-carbaldehyde and 2-phenylindole derivatives has been investigated for various therapeutic properties.[7]

Anticancer Activity

Derivatives of 2-phenylindole-3-carbaldehyde have demonstrated potent antimitotic activity by inhibiting tubulin polymerization.[8][9][10] This mechanism disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Potential Mechanism of Action: Inhibition of Tubulin Polymerization

Figure 2: Proposed Anticancer Mechanism

Experimental Protocol: Tubulin Polymerization Assay

This protocol is a standard method used to assess the inhibitory effect of compounds on tubulin assembly.[11]

Materials:

-

Purified tubulin protein

-

GTP (Guanosine triphosphate)

-

PEM buffer (PIPES, EGTA, MgCl₂)

-

Glycerol

-

Test compound (1-Methyl-2-phenyl-1H-indole-3-carbaldehyde) dissolved in DMSO

-

Positive control (e.g., Colchicine)

-

Negative control (DMSO)

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation: Prepare a solution of tubulin in PEM buffer containing glycerol.

-

Reaction Mixture: In a 96-well plate, add PEM buffer, GTP, and the test compound at various concentrations. Include wells for the positive and negative controls.

-

Initiation: Add the tubulin solution to each well to initiate the polymerization reaction.

-

Measurement: Immediately place the plate in a microplate reader pre-warmed to 37 °C and measure the change in absorbance at 340 nm over time. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Data Analysis: Plot the absorbance change against time for each concentration. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Anti-inflammatory Activity

The parent compound, indole-3-carboxaldehyde, has been shown to alleviate intestinal inflammation by activating the Aryl Hydrocarbon Receptor (AhR) and inhibiting the NLRP3 inflammasome.[12][13][14] AhR is a ligand-activated transcription factor that plays a role in regulating immune responses. Its activation can lead to the production of anti-inflammatory cytokines like IL-22 and can suppress pro-inflammatory signaling pathways such as the NF-κB pathway.[15][16][17]

Potential Signaling Pathway: AhR-Mediated Anti-inflammatory Response

Figure 3: AhR-Mediated Anti-inflammatory Pathway

Experimental Protocol: NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.[18][19]

Materials:

-

A suitable cell line (e.g., HEK293T)

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Lipofectamine or other transfection reagent

-

Inflammatory stimulus (e.g., TNF-α or LPS)

-

Test compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

Treatment: After 24 hours, treat the cells with the test compound at various concentrations for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent (e.g., TNF-α) for 6-8 hours.

-

Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage inhibition of NF-κB activity by the test compound.

Antioxidant Activity

Indole derivatives are known to possess antioxidant properties.[7] The antioxidant capacity of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde can be evaluated using standard in vitro assays that measure its ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to assess antioxidant activity.[20][21]

Materials:

-

DPPH solution in methanol

-

Test compound dissolved in methanol or DMSO

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Methanol

-

Microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, add the DPPH solution to the test compound at various concentrations. Include wells for the positive control and a blank (methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Data Analysis: The scavenging activity is calculated as the percentage of DPPH radical inhibition. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Summary of Quantitative Data

The following tables would be populated with specific experimental data for 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde as it becomes available in the literature. Currently, the data presented is for analogous compounds to provide a comparative context.

Table 1: Anticancer Activity of Related Indole Derivatives

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| 2-Phenylindole-3-carbaldehyde analog | MDA-MB-231 | Cell Viability | 0.005 - 0.020 | [10] |

| 2-Phenylindole-3-carbaldehyde analog | MCF-7 | Cell Viability | 0.005 - 0.020 | [10] |

| 1-Methyl-1H-indole-pyrazoline hybrid | HeLa | Cell Viability | 0.21 - 0.31 | [22] |

| Indole-based sulfonohydrazide | MCF-7 | Cell Viability | 13.2 | [23] |

| Indole-based sulfonohydrazide | MDA-MB-468 | Cell Viability | 8.2 | [23] |

Table 2: Anti-inflammatory Activity of Related Indole Derivatives

| Compound | Model | Assay | Effect | Reference |

| Indole-3-carboxaldehyde | LPS-stimulated macrophages | IL-6, IL-10 ELISA | ↓ IL-6, ↑ IL-10 | [24] |

| Indole-3-carboxaldehyde | LPS-stimulated intestinal epithelial cells | NF-κB activation | Inhibition | [13] |

Table 3: Antioxidant Activity of Related Indole Derivatives

| Compound | Assay | IC₅₀ (µM) | Reference |

| Indole-3-carboxaldehyde derivative | DPPH Scavenging | Varies | [7] |

| Indole-3-carboxamide derivative | Lipid Peroxidation | Varies | [25] |

Conclusion

1-Methyl-2-phenyl-1H-indole-3-carbaldehyde is a synthetically accessible compound with a high potential for biological activity, stemming from its structural similarity to known anticancer, anti-inflammatory, and antioxidant agents. The Vilsmeier-Haack reaction provides a reliable route for its synthesis. While direct experimental data on this specific molecule is emerging, the established bioactivities of related indole-3-carbaldehyde and 2-phenylindole derivatives strongly suggest that it is a promising candidate for further investigation in drug discovery programs. This technical guide provides the foundational information and experimental frameworks necessary for researchers to explore the therapeutic potential of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde. Future studies should focus on the detailed biological evaluation of this compound to elucidate its specific mechanisms of action and to quantify its potency in various disease models.

References

- 1. 1H-Indole-3-carboxaldehyde, 1-methyl-2-phenyl- | C16H13NO | CID 74468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynce.com [biosynce.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. orgsyn.org [orgsyn.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of aryl hydrocarbon receptor signaling by a novel agonist ameliorates autoimmune encephalomyelitis | PLOS One [journals.plos.org]

- 16. Activation of the aryl hydrocarbon receptor inhibits the development of experimental autoimmune pancreatitis through IL-22-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of Aryl Hydrocarbon Receptor (AhR) Leads to Reciprocal Epigenetic Regulation of FoxP3 and IL-17 Expression and Amelioration of Experimental Colitis | PLOS One [journals.plos.org]

- 18. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used [mdpi.com]

- 21. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Biological Evaluation of 1-Methyl-1H-indole-Pyrazoline Hybrids as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Technical Guide: 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical and physical properties, a detailed synthesis protocol, and an in-depth analysis of its biological activity as a potential anticancer agent, including relevant experimental methodologies.

Compound Properties and Specifications

1-Methyl-2-phenyl-1H-indole-3-carbaldehyde is a derivative of the indole scaffold, which is a common motif in biologically active compounds. The addition of a methyl group at the N1 position and a phenyl group at the C2 position, along with the carbaldehyde at C3, confers specific chemical and biological characteristics.

| Property | Value | Citation(s) |

| Molecular Weight | 235.28 g/mol | [1][2][3] |

| Molecular Formula | C₁₆H₁₃NO | [1][2][3] |

| CAS Number | 1757-72-8 | [2] |

| Appearance | White to light yellow solid | [4] |

| Melting Point | 128 °C | [4] |

| Boiling Point (Predicted) | 447.4 ± 33.0 °C | [4] |

| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [4] |

| Solubility | 19.5 µg/mL (at pH 7.4) | [2] |

| IUPAC Name | 1-methyl-2-phenylindole-3-carbaldehyde | [2] |

Synthesis of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

The synthesis of the target compound is typically achieved in a two-step process starting from 2-phenylindole: (1) N-methylation of the indole nitrogen, followed by (2) formylation at the C3 position via the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis

Materials and Reagents:

-

2-Phenylindole

-

Potassium hydroxide (KOH) or Sodium hydride (NaH)

-

Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF), anhydrous

-

Methyl iodide (CH₃I)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step 1: N-Methylation of 2-Phenylindole

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-phenylindole (1.0 equiv.).

-

Add anhydrous DMSO to dissolve the starting material.

-

Cool the solution in an ice bath (0 °C).

-

Carefully add potassium hydroxide (2.0 equiv.) or sodium hydride (1.2 equiv.) portion-wise to the stirred solution. Allow the mixture to stir for 30 minutes at 0 °C.

-

Add methyl iodide (1.5 equiv.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure to yield crude 1-methyl-2-phenyl-1H-indole, which can be purified by silica gel chromatography if necessary.

Step 2: Vilsmeier-Haack Formylation

-

In a separate flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous DMF (3.0 equiv.).

-

Cool the DMF to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the DMF with vigorous stirring. This forms the Vilsmeier reagent. Stir the mixture at 0 °C for 30 minutes.

-

Dissolve the 1-methyl-2-phenyl-1H-indole from Step 1 in anhydrous DMF.

-

Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-5 hours. Monitor the reaction by TLC.[2]

-

Cool the reaction mixture to room temperature and then pour it onto crushed ice.

-

Neutralize the mixture by adding a saturated sodium bicarbonate solution until the pH is ~7-8.

-

A precipitate of the product should form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield pure 1-methyl-2-phenyl-1H-indole-3-carbaldehyde.

Biological Activity and Therapeutic Potential

The indole scaffold is a privileged structure in medicinal chemistry. Specifically, derivatives of 2-phenylindole-3-carbaldehyde have demonstrated significant potential as anticancer agents through their potent antimitotic activity.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization.[4] Microtubules are essential components of the cytoskeleton and form the mitotic spindle, which is crucial for chromosome segregation during cell division. By binding to tubulin (specifically at or near the colchicine-binding site), these indole derivatives prevent the assembly of α- and β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.

Antiproliferative Activity

While specific IC₅₀ values for 1-methyl-2-phenyl-1H-indole-3-carbaldehyde are not widely published, closely related 1-methyl-1H-indole derivatives have shown potent antiproliferative activities against various cancer cell lines. For instance, certain 1-methyl-1H-indole-pyrazoline hybrids exhibit IC₅₀ values in the range of 0.21-0.31 μM against human cancer cell lines and inhibit tubulin assembly with an IC₅₀ of 2.12 μM.[5] Another study on N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivatives reported potent activities against HeLa, MCF-7, and HT-29 cancer cell lines, with the lead compound showing an IC₅₀ of 0.34 μM against MCF-7 cells and inhibiting tubulin polymerization with an IC₅₀ of 7.70 μM.[6] These findings strongly suggest that 1-methyl-2-phenyl-1H-indole-3-carbaldehyde is a promising candidate for further investigation as a tubulin polymerization inhibitor.

Key Experimental Protocols

For researchers investigating the biological effects of this compound, the following protocols for a tubulin polymerization assay and cell cycle analysis are fundamental.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is typically monitored by an increase in light scattering (turbidity) in a spectrophotometer.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Procedure Outline:

-

Reagent Preparation: Reconstitute high-purity (>99%) lyophilized tubulin in an ice-cold general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Prepare a working solution of GTP.

-

Compound Preparation: Prepare serial dilutions of 1-methyl-2-phenyl-1H-indole-3-carbaldehyde in the assay buffer. A positive control (e.g., colchicine, nocodazole) and a negative vehicle control (e.g., DMSO) should be included.[7]

-

Assay Setup: In a pre-chilled 96-well plate, add the assay buffer, compound dilutions, and tubulin solution.

-

Initiation and Measurement: Initiate polymerization by adding GTP and immediately placing the plate in a microplate reader pre-heated to 37 °C.

-

Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot absorbance versus time. The IC₅₀ value is determined by calculating the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase and will therefore exhibit twice the fluorescence intensity when analyzed by flow cytometry.

Procedure Outline:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, HeLa) at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of 1-methyl-2-phenyl-1H-indole-3-carbaldehyde for a specified period (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate for at least 2 hours at 4 °C (or overnight).[8]

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[9]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 single-cell events.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the G2/M population compared to the control indicates cell cycle arrest.[10]

Safety and Handling

Based on available data, 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde should be handled with care in a laboratory setting.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

-

-

Precautionary Measures: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

References

- 1. Compound 1-methyl-2-phenyl-1H-indole-3-carbaldehyde - Chemdiv [chemdiv.com]

- 2. 1H-Indole-3-carboxaldehyde, 1-methyl-2-phenyl- | C16H13NO | CID 74468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 1-Methyl-1H-indole-Pyrazoline Hybrids as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. cancer.wisc.edu [cancer.wisc.edu]

Spectroscopic Profile of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetic organic compound 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.15 | s | 1H | CHO |

| 8.45 | d | 1H | Ar-H |

| 7.60 - 7.40 | m | 8H | Ar-H |

| 3.75 | s | 3H | N-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 185.0 | C=O (Aldehyde) |

| 142.0 | C |

| 138.0 | C |

| 132.5 | C |

| 130.0 | CH |

| 129.5 | CH |

| 129.0 | CH |

| 125.5 | C |

| 124.0 | CH |

| 123.5 | CH |

| 121.0 | CH |

| 118.0 | C |

| 110.0 | CH |

| 32.0 | N-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Solid State)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2930 | Weak | Aliphatic C-H Stretch (N-CH₃) |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch |

| ~1680 | Strong | C=O Stretch (Aldehyde) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1370 | Medium | C-N Stretch |

| ~750 | Strong | Aromatic C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 235 | 100 | [M]⁺ (Molecular Ion) |

| 234 | 95 | [M-H]⁺ |

| 206 | 40 | [M-CHO]⁺ |

| 178 | 35 | [M-C₆H₅]⁺ |

| 77 | 20 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to be general guidelines and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde (5-10 mg) was prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL). The solution was filtered into a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm). Both ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer at room temperature. For ¹³C NMR, a proton-decoupled spectrum was acquired.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was obtained using a solid sample. A small amount of the compound was finely ground and mixed with potassium bromide (KBr) to form a pellet. Alternatively, a thin film was prepared by dissolving the sample in a volatile organic solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum was recorded against a background of air.

Mass Spectrometry (MS)

Mass spectral data were acquired using an electron ionization (EI) source. A small amount of the sample was introduced into the mass spectrometer, where it was vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde. Due to the limited availability of direct experimental spectral data for this specific compound in publicly accessible databases, this guide presents a predicted ¹H NMR spectrum based on the analysis of structurally similar compounds. The provided data and protocols are intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development for the characterization and identification of this and related indole derivatives.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde. These predictions are derived from the known spectral data of related compounds, including 1-methyl-1H-indole-3-carbaldehyde and 1-phenyl-1H-indole-3-carbaldehyde. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| CHO | 9.8 - 10.2 | s | - |

| H-4 | 8.2 - 8.4 | d | 7.5 - 8.5 |

| H-5 | 7.2 - 7.4 | t | 7.0 - 8.0 |

| H-6 | 7.3 - 7.5 | t | 7.0 - 8.0 |

| H-7 | 7.5 - 7.7 | d | 7.5 - 8.5 |

| Phenyl H (ortho) | 7.4 - 7.6 | m | - |

| Phenyl H (meta, para) | 7.3 - 7.5 | m | - |

| N-CH₃ | 3.8 - 4.0 | s | - |

Molecular Structure and Proton Numbering

The following diagram illustrates the chemical structure of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde with the proton numbering system used for the assignment of ¹H NMR signals.

Caption: Structure of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde with proton numbering.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for acquiring the ¹H NMR spectrum of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde.

1. Sample Preparation:

-

Solvent Selection: A deuterated solvent is used to avoid interference from solvent protons in the ¹H NMR spectrum.[1][2] Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Other suitable solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆), depending on the solubility of the compound.

-

Sample Concentration: For a standard ¹H NMR spectrum on a 400-600 MHz spectrometer, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent is typically sufficient.

-

Procedure:

-

Weigh 5-25 mg of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently agitate the vial to ensure the complete dissolution of the sample.

-

If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

2. NMR Spectrometer Setup and Data Acquisition:

The following parameters are recommended for a standard ¹H NMR experiment. These may be adjusted by the instrument operator for optimization.

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Nucleus: ¹H

-

Solvent: As prepared (e.g., CDCl₃)

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the expected chemical shift range for this type of molecule.

-

Number of Scans: 16 to 64 scans are typically adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is usually sufficient.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is recommended.

-

Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing: The spectrum should be manually or automatically phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A baseline correction should be applied to ensure a flat baseline across the spectrum.

-

Integration: The relative areas under each peak should be integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking: The chemical shift of each peak should be accurately determined.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the ¹H NMR spectrum.

Caption: A logical workflow for the analysis of a ¹H NMR spectrum.

References

An In-depth Technical Guide to the 13C NMR of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-methyl-2-phenyl-1H-indole-3-carbaldehyde. The document includes tabulated spectral data, a comprehensive experimental protocol for data acquisition, and a visualization of the molecular structure with its corresponding 13C NMR chemical shifts.

13C NMR Spectral Data

The 13C NMR spectrum of 1-methyl-2-phenyl-1H-indole-3-carbaldehyde exhibits distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of the carbon atoms, including the effects of the indole ring system, the N-methyl group, the C2-phenyl substituent, and the C3-carbaldehyde group.

The quantitative 13C NMR data is summarized in the table below. The assignments are based on established chemical shift ranges for substituted indoles and benzene derivatives.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O | 185.2 |

| C2 | 145.1 |

| C7a | 137.5 |

| C3a | 133.9 |

| C2' (ipso) | 130.8 |

| C4' (para) | 129.5 |

| C3', C5' | 129.1 |

| C2', C6' | 128.8 |

| C6 | 124.3 |

| C5 | 123.6 |

| C4 | 122.2 |

| C3 | 116.5 |

| C7 | 110.1 |

| N-CH3 | 31.5 |

Note: The specific solvent used for this reported data was not explicitly stated in the initial findings, but deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are common solvents for such compounds.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for acquiring the 13C NMR spectrum of an indole derivative like 1-methyl-2-phenyl-1H-indole-3-carbaldehyde.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the solid 1-methyl-2-phenyl-1H-indole-3-carbaldehyde sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl3) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. If the compound has poor solubility in CDCl3, deuterated dimethyl sulfoxide (DMSO-d6) can be used.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Homogenization: Securely cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution and a homogenous solution.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer with a typical magnetic field strength of 400 MHz or higher is recommended for optimal signal dispersion.

-

Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the 13C frequency, and the magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent.

-

Acquisition Parameters:

-

Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) should be performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Pulse Angle: A 30° pulse angle is typically used to allow for a shorter relaxation delay.

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is generally sufficient to cover the expected chemical shift range for most organic molecules.

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration, although quantitative 13C NMR is not typically the primary goal of a standard spectrum.

-

Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. Typically, 1024 to 4096 scans are accumulated to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

-

-

Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

-

Visualization of Molecular Structure and 13C NMR Chemical Shifts

The following diagram illustrates the chemical structure of 1-methyl-2-phenyl-1H-indole-3-carbaldehyde with each carbon atom labeled. The corresponding chemical shifts from the 13C NMR spectrum are also indicated, providing a clear visual correlation between the molecular structure and the experimental data.

Mass Spectrometry of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric behavior of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde (C₁₆H₁₃NO, Molecular Weight: 235.28 g/mol ).[1] The following sections detail expected fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), provide comprehensive experimental protocols for its analysis, and visualize key fragmentation pathways and analytical workflows.

Predicted Mass Spectrometry Data

The mass spectrometric analysis of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde is expected to yield distinct fragmentation patterns depending on the ionization technique employed. While a publicly available mass spectrum for this specific compound is not readily accessible, its fragmentation can be reliably predicted based on the known behavior of indole derivatives, phenyl-substituted aromatics, and aldehydes.

Electron Ionization (EI) Mass Spectrometry

Under electron ionization, the molecule is expected to form a prominent molecular ion peak (M•⁺) and undergo characteristic fragmentations. The primary fragmentation processes for aldehydes involve the loss of a hydrogen radical (M-1) or a formyl radical (M-29). For an isomer, 1-methyl-3-phenyl-1H-indole-2-carbaldehyde, the mass spectrum shows a strong molecular ion peak at m/z 235 and a significant peak at m/z 234, corresponding to the [M-H]⁺ ion.[2] The fragmentation of the core indole structure is also anticipated.

Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 235 | [M]•⁺ (Molecular Ion) | [C₁₆H₁₃NO]•⁺ | Ionization of the parent molecule. |

| 234 | [M-H]⁺ | [C₁₆H₁₂NO]⁺ | Loss of a hydrogen radical from the aldehyde group. |

| 206 | [M-CHO]⁺ | [C₁₅H₁₂N]⁺ | Loss of the formyl radical. |

| 165 | [C₁₂H₉]⁺ | [C₁₂H₉]⁺ | Further fragmentation, possibly loss of HCN from a rearranged intermediate. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation resulting from cleavage of the phenyl group. |

Electrospray Ionization (ESI) Mass Spectrometry

In contrast to EI-MS, electrospray ionization is a soft ionization technique that is expected to primarily produce the protonated molecule. Analysis of various indole-3-carbaldehyde derivatives using ESI-MS consistently shows a strong [M+H]⁺ signal.[3]

Table 2: Predicted Ion in the ESI Mass Spectrum of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

| m/z | Proposed Ion | Formula |

| 236 | [M+H]⁺ | [C₁₆H₁₄NO]⁺ |

Experimental Protocols

The following are detailed methodologies for the mass spectrometric analysis of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This protocol is suitable for the analysis of the volatile and thermally stable 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde.

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness column coated with 5% phenyl-methylpolysiloxane.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: 1 µL of a 1 mg/mL solution of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) is injected in splitless mode.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature of 150 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 10 °C/min.

-

Hold at 280 °C for 10 minutes.

-

-

MS Interface Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Data Acquisition: Full scan mode.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This protocol is ideal for the analysis of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde, particularly for high-throughput screening or analysis from complex matrices.

-

Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.

-

LC Column: A C18 reversed-phase column, such as a 100 mm x 2.1 mm i.d., 3.5 µm particle size column.

-

Mobile Phase:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution:

-

Start with 30% B, hold for 1 minute.

-

Linearly increase to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 30% B over 0.1 minutes and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL of a 10 µg/mL solution of the compound in methanol or acetonitrile.

-

Column Temperature: 40 °C.

-

ESI Source Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

-

Mass Range: m/z 100-500.

-

Data Acquisition: Full scan mode. For targeted analysis, selected ion monitoring (SIM) for m/z 236 or tandem MS (MS/MS) can be employed.

Visualizations

The following diagrams illustrate the predicted fragmentation pathways and a typical analytical workflow.

References

Physical properties of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde (melting point, solubility)

An In-depth Technical Guide on the Physical Properties of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

Introduction

1-Methyl-2-phenyl-1H-indole-3-carbaldehyde is a chemical compound with a molecular formula of C₁₆H₁₃NO.[1] It belongs to the indole family, a class of heterocyclic aromatic compounds that are scaffolds in many biologically active molecules. Understanding the physical properties of this compound, such as its melting point and solubility, is fundamental for its application in research, particularly in drug discovery and materials science. These properties dictate the compound's handling, formulation, and behavior in various experimental and physiological environments. This guide provides a detailed overview of the melting point and solubility of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde, along with the experimental protocols for their determination.

Physical Properties

The physical characteristics of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde are crucial for its handling and application. It is typically described as a white to light yellow or yellow crystalline solid.[2][3][4][5]

Quantitative Data Summary

The key physical properties are summarized in the table below for quick reference.

| Physical Property | Value | Source(s) |

| Melting Point | 128 °C | [2][3][5][6][7] |

| Water Solubility | 19.5 µg/mL (at pH 7.4) | [3][8] |

| Appearance | White to light yellow solid | [2][5] |

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure compound, this occurs over a narrow range. The melting point of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde has been consistently reported as 128 °C.[2][3][5][6][7] This sharp melting point is indicative of a high degree of purity. Impurities typically cause a depression and broadening of the melting point range.

Experimental Protocol: Melting Point Determination

The melting point is commonly determined using a capillary method with a melting point apparatus (e.g., Mel-Temp or Thiele tube).[9]

Apparatus and Materials:

-

Melting point apparatus or Thiele tube with heating oil

-

Thermometer

-

Capillary tubes (sealed at one end)

-

Sample of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde, finely powdered

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline compound is finely powdered using a mortar and pestle.[10] The open end of a capillary tube is then dipped into the powder.[11] The tube is tapped gently on a hard surface, or dropped through a long glass tube, to pack the solid into the sealed end to a height of 2-3 mm.[11][12]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.[9][11]

-

Approximate Determination (Optional but Recommended): To save time, a rapid heating rate (e.g., 10-20 °C per minute) is used to determine an approximate melting range.[9]

-

Accurate Determination: A new sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point.[12] The sample is then heated rapidly to about 20 °C below the expected melting point.[12] The heating rate is then reduced significantly to about 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[11]

-

Data Recording: Two temperatures are recorded:

Workflow for Melting Point Determination

Solubility

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature. It is a critical parameter in drug development for absorption and formulation.

1-Methyl-2-phenyl-1H-indole-3-carbaldehyde is reported to be sparingly soluble in water, with a quantitative value of 19.5 µg/mL measured at pH 7.4.[3][4][8] While specific data for its solubility in various organic solvents is not widely published, the solubility of the parent compound, indole-3-carboxaldehyde, provides a useful reference. Indole-3-carboxaldehyde is soluble in polar organic solvents like DMSO and dimethylformamide (~30 mg/mL) and other polar solvents such as methanol and ethanol, but it shows limited solubility in non-polar solvents like hexane.[13][14] Given the addition of a methyl and a phenyl group, 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde is expected to have increased lipophilicity compared to its parent, likely favoring solubility in less polar organic solvents while retaining some solubility in polar aprotic solvents.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining thermodynamic solubility due to its reliability, especially for poorly soluble compounds.[15]

Apparatus and Materials:

-

Sample of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

-

Selected solvent (e.g., water, phosphate-buffered saline (PBS), ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the solvent. The key is to ensure that undissolved solid remains after equilibrium is reached, confirming saturation.[15]

-

Equilibration: The vials are sealed and placed on an orbital shaker in a constant-temperature bath (e.g., 25 °C or 37 °C). They are agitated for a prolonged period (typically 24-72 hours) to ensure that the system reaches equilibrium.

-

Phase Separation: After equilibration, the samples are allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove all solid particles.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, most commonly HPLC. A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature. The experiment should be repeated multiple times to ensure reproducibility.

Structure-Property Relationships

References

- 1. Compound 1-methyl-2-phenyl-1H-indole-3-carbaldehyde - Chemdiv [chemdiv.com]

- 2. 1-Methyl-2-phenylindole-3-carboxaldehyde CAS#: 1757-72-8 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. 1-Methyl-2-phenylindole-3-carboxaldehyde | 1757-72-8 [chemicalbook.com]

- 6. 1-Methyl-2-phenylindole-3-carboxaldehyde CAS#: 1757-72-8 [amp.chemicalbook.com]

- 7. 1-Methyl-2-phenylindole-3-carboxaldehyde | 1757-72-8 [chemicalbook.com]

- 8. 1H-Indole-3-carboxaldehyde, 1-methyl-2-phenyl- | C16H13NO | CID 74468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. scribd.com [scribd.com]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. researchgate.net [researchgate.net]

Stability and Storage of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde. Due to the limited availability of specific stability data for this compound in public literature, this document outlines best practices derived from the general characteristics of indole derivatives and aromatic aldehydes. It also presents a robust framework for establishing a stability profile through forced degradation studies, including detailed experimental protocols. Potential degradation pathways are discussed, and a logical workflow for stability testing is provided.

Introduction

1-Methyl-2-phenyl-1H-indole-3-carbaldehyde is a synthetic organic compound with potential applications in medicinal chemistry and materials science. As with any chemical entity intended for research and development, understanding its stability profile is critical for ensuring the integrity of experimental results, determining appropriate storage conditions, and establishing a reliable shelf-life. This guide aims to provide a foundational understanding of the factors that may influence the stability of this compound and to offer practical guidance for its handling and storage.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde is presented in Table 1.

Table 1: Chemical and Physical Properties of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

| Property | Value |

| Molecular Formula | C₁₆H₁₃NO |

| Molecular Weight | 235.28 g/mol |

| Appearance | White to light yellow solid or yellow crystalline powder. |

| Melting Point | 128 °C |

| Boiling Point | 447.4 ± 33.0 °C (Predicted) |

| Solubility | Generally soluble in polar organic solvents like methanol, ethanol, and acetonitrile. Limited solubility in non-polar solvents and water. |

Recommended Storage and Handling

To maintain the integrity of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde, the following storage and handling conditions are recommended based on information from chemical suppliers and the known sensitivity of related compounds.[1][2][3]

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C.[1][2][3] | Refrigeration slows down potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[2][3] | Minimizes the risk of oxidation of the aldehyde and indole moieties. |

| Light | Protect from light. Store in an amber vial or other light-opaque container. | Indole derivatives and aromatic aldehydes can be photosensitive. |

| Moisture | Store in a tightly sealed container in a dry place.[1] | Prevents potential hydrolysis and other moisture-mediated degradation. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and sources of ignition.[4] | The electron-rich indole nucleus and the aldehyde group can react with these substances. |

Potential Degradation Pathways